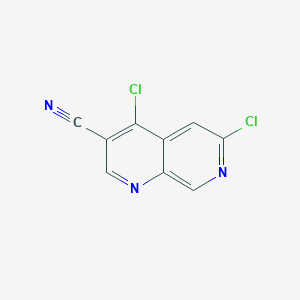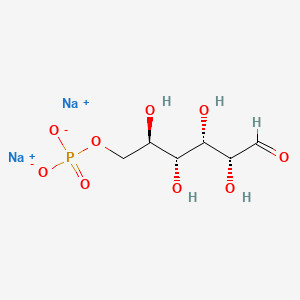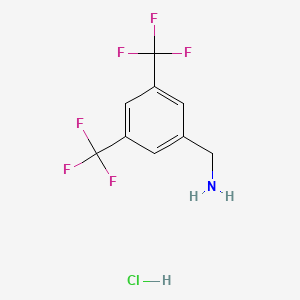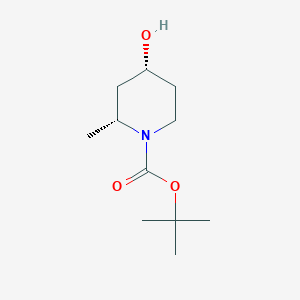![molecular formula C12H17N3O3 B1320778 2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid CAS No. 111855-51-7](/img/structure/B1320778.png)
2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid
Übersicht
Beschreibung
2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid is a compound that can be associated with piperazine derivatives, which are known for their potential interactions with nicotinic receptors. Piperazine derivatives have been studied extensively due to their pharmacological properties, which include central nicotinic action. These compounds can be synthesized and modified to alter their affinity for nicotinic receptors and to explore their peripheral and central effects .
Synthesis Analysis
The synthesis of piperazine derivatives often involves hybridization or isosteric substitution to create new compounds with varying affinities for the nicotinic receptor. For instance, hybridization of N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP) and N1-phenyl-N4-dimethyl-piperazinium iodide (DMPP) with other molecules like arecoline and arecolone resulted in compounds with no affinity for the nicotinic receptor. However, isosteric substitution of the phenyl ring in DMPP yielded compounds that maintained affinity for the receptor, with some showing nanomolar range affinity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with nicotinic receptors. The presence of specific functional groups and the overall three-dimensional arrangement of atoms within the molecule can significantly influence its pharmacological profile. For example, the isosteric substitution mentioned in the synthesis analysis led to compounds with different peripheral and central effects, indicating that they may interact with different subtypes of the nicotinic receptor .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that affect their biological activity. For example, piperonylic acid (PA), a molecule with a structure similar to trans-cinnamic acid, can inactivate the trans-cinnamate 4-hydroxylase enzyme in plants. This inactivation is mechanism-based and quasi-irreversible, requiring NADPH and resulting in the formation of a stable metabolite-P450 complex. Such reactions are important for controlling the flux of metabolites in the phenylpropanoid pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are essential for their biological function and potential therapeutic applications. The interaction of piperonylic acid with plant microsomes, leading to selective inactivation of the CYP73A P450 subpopulation, demonstrates the specificity that can be achieved through the careful design of these molecules. Additionally, the ability of PA to induce changes in metabolite concentrations in vivo, such as decreasing scopoletin formation in tobacco leaves, highlights the impact of these properties on biological systems .
Wissenschaftliche Forschungsanwendungen
1. Codrug Synthesis for Managing Dyslipidemia
A study by Abu Zanat et al. (2011) explored the synthesis of a codrug combining nicotinic acid and ibuprofen, aimed at managing dyslipidemia. This codrug was designed to alleviate the side effect of cutaneous flushing associated with nicotinic acid, enhancing patient compliance. The study focused on the physicochemical properties, hydrolysis kinetics, and enzymatic hydrolysis of the codrug, revealing its potential for rapid release of nicotinic acid in managing dyslipidemia [Fatima Z Abu Zanat, A. Qandil, B. Tashtoush, 2011].
2. Herbicidal Activity and Synthesis
Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which exhibited significant herbicidal activity against certain plant species. This research indicates the potential of nicotinic acid derivatives in developing new herbicides, especially against monocotyledonous weeds [Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021].
3. Anti-Lipolytic Effect Mediated by G-Protein-Coupled Receptors
Tunaru et al. (2003) found that nicotinic acid's anti-lipolytic effect in adipose tissue is mediated by specific G-protein-coupled receptors, namely PUMA-G/HM74. This discovery offers insight into how nicotinic acid functions at a molecular level, potentially guiding the development of new drugs for dyslipidemia [S. Tunaru, J. Kero, A. Schaub, C. Wufka, A. Blaukat, K. Pfeffer, S. Offermanns, 2003].
4. Nicotinic Acid in Industrial Applications
Lisicki et al. (2022) conducted a literature review on ecological methods for producing nicotinic acid, focusing on potential industrial applications. This review addresses the need for environmentally friendly production methods for nicotinic acid, considering its significant role as a nutrient and pharmaceutical agent [Dawid Lisicki, K. Nowak, Beata Orlińska, 2022].
5. Potential in Atherosclerosis Treatment
Lukasova et al. (2011) found that nicotinic acid can reduce the progression of atherosclerosis in mice. The study emphasizes nicotinic acid's potential in treating atherosclerosis independently of its lipid-modifying effects, primarily through activation of the GPR109A receptor on immune cells. This finding suggests a broader therapeutic potential for nicotinic acid beyond dyslipidemia management [Martina Lukasova, C. Malaval, A. Gille, J. Kero, S. Offermanns, 2011].
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-9-8-14-4-6-15(7-5-14)11-10(12(17)18)2-1-3-13-11/h1-3,16H,4-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGFILLDOIDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














